molecular formula C7H6ClF5N2 B6207268 6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride CAS No. 2703781-28-4

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride

Cat. No.: B6207268
CAS No.: 2703781-28-4
M. Wt: 248.58 g/mol
InChI Key: FXAYRLPYQHVJBQ-UHFFFAOYSA-N
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Description

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C7H6ClF5N2 It is a derivative of pyridine, substituted with a pentafluoroethyl group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride typically involves the introduction of the pentafluoroethyl group to the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a pentafluoroethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes steps such as halogenation, nucleophilic substitution, and subsequent purification to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The pentafluoroethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity with various biological targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine
  • 6-(1,1-difluoroethyl)pyridin-2-amine hydrochloride

Uniqueness

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride is unique due to the specific positioning of the pentafluoroethyl group and the amine group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

2703781-28-4

Molecular Formula

C7H6ClF5N2

Molecular Weight

248.58 g/mol

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H5F5N2.ClH/c8-6(9,7(10,11)12)5-2-1-4(13)3-14-5;/h1-3H,13H2;1H

InChI Key

FXAYRLPYQHVJBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)C(C(F)(F)F)(F)F.Cl

Purity

95

Origin of Product

United States

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